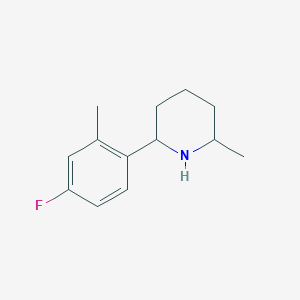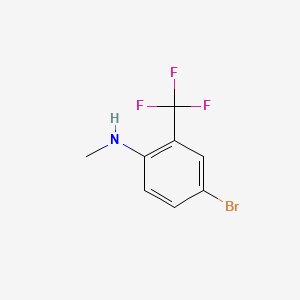
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound used in organic synthesis. It is known for its role as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound’s structure includes a piperidine ring and a piperazine ring, both of which are crucial for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives under controlled conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine or piperazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules
Biology: The compound is used in biological research to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and enzymes makes it useful in drug discovery and development.
Medicine: In medicine, this compound is an intermediate in the synthesis of pharmaceuticals. It is used to create drugs that target specific receptors or enzymes, contributing to the treatment of various diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
- tert-Butyl (2S)-2-(piperidine-1-carbonyl)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(morpholine-1-carbonyl)piperidine-1-carboxylate
- tert-Butyl (2S)-2-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Comparison: tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is unique due to the presence of both piperidine and piperazine rings. This dual-ring structure provides enhanced reactivity and versatility compared to similar compounds that contain only one type of ring. The presence of the piperazine ring allows for additional interactions with biological targets, making it particularly valuable in pharmaceutical applications.
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
ZLHYIUKQLRZKRV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N2CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


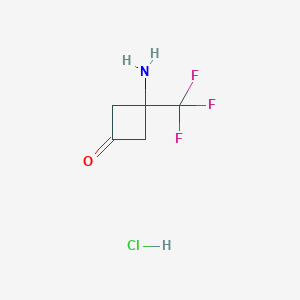


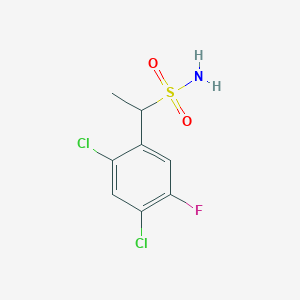
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
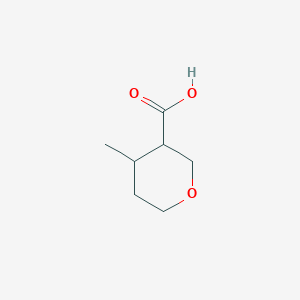
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
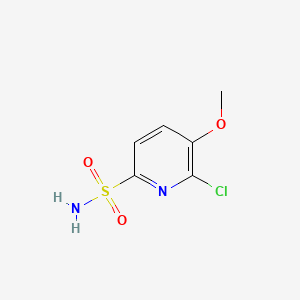
amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
